molecular formula C11H14FN3S B11744266 [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine CAS No. 1856052-28-2

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine

Cat. No.: B11744266
CAS No.: 1856052-28-2
M. Wt: 239.31 g/mol
InChI Key: NZMWCIDQXAFVES-UHFFFAOYSA-N
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Description

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound that features a pyrazole ring and a thiophene ring, both of which are important heterocyclic structures in organic chemistry. The presence of these rings imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine typically involves the formation of the pyrazole and thiophene rings followed by their coupling. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 5-fluorothiophene-2-carbaldehyde in the presence of a suitable amine and a reducing agent. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-4-carbaldehyde
  • 5-fluorothiophene-2-carbaldehyde
  • N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-furylmethyl)butan-1-amine

Uniqueness

[(1-ethyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is unique due to the combination of the pyrazole and thiophene rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

CAS No.

1856052-28-2

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine

InChI

InChI=1S/C11H14FN3S/c1-2-15-8-9(6-14-15)5-13-7-10-3-4-11(12)16-10/h3-4,6,8,13H,2,5,7H2,1H3

InChI Key

NZMWCIDQXAFVES-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=C(S2)F

Origin of Product

United States

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